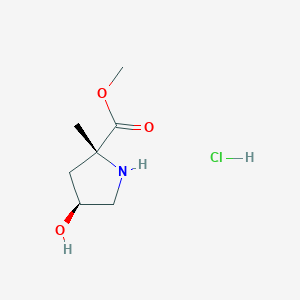

Methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hcl

Description

Methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate HCl is a chiral pyrrolidine derivative characterized by its stereospecific (2R,4S) configuration. The compound features a hydroxyl group at the 4-position and a methyl ester at the 2-position, with an additional methyl group at the 2-carbon. These structural elements contribute to its unique physicochemical properties, including hydrogen-bonding capacity (via the hydroxyl group) and moderate lipophilicity (from the methyl ester and methyl substituents). Such compounds are often intermediates in pharmaceutical synthesis, particularly for targeting enzymes or receptors sensitive to stereochemistry, such as proteases or kinases .

Properties

Molecular Formula |

C7H14ClNO3 |

|---|---|

Molecular Weight |

195.64 g/mol |

IUPAC Name |

methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H13NO3.ClH/c1-7(6(10)11-2)3-5(9)4-8-7;/h5,8-9H,3-4H2,1-2H3;1H/t5-,7+;/m0./s1 |

InChI Key |

HJDAMQPFHBJPAT-VOLNJMMDSA-N |

Isomeric SMILES |

C[C@@]1(C[C@@H](CN1)O)C(=O)OC.Cl |

Canonical SMILES |

CC1(CC(CN1)O)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is purified through crystallization or other suitable methods to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Hydroxyl vs.

- Aromatic vs. Aliphatic Substituents : Analogs with naphthyl () or benzyl groups () exhibit increased molecular weight and complexity, which may influence pharmacokinetics (e.g., membrane permeability) .

Stereochemical Considerations

The (2R,4S) configuration of the target compound distinguishes it from diastereomers such as (2S,4S)- and (2S,4R)-configured analogs (e.g., ). For example:

- : The (2S,4S)-phenoxy analog has a different spatial arrangement, which could alter interactions with chiral biological targets (e.g., enzymes requiring specific enantiomers for inhibition) .

- : Synthesized 4-substituted pyrrolidines (e.g., dimethylamino or trimethylammonium groups) highlight the role of stereochemistry in hydrogen-deuterium exchange catalysis, suggesting analogous stereochemical sensitivity in the target compound’s reactivity .

Physicochemical Properties

- Hydrogen-Bonding Capacity: The 4-hydroxy group provides two hydrogen-bond donors (OH and NH from the HCl salt), surpassing analogs with non-polar substituents (e.g., 4-methyl or 4-phenoxy) .

- Lipophilicity: Compared to dichlorophenoxy () or naphthyloxy () analogs, the target compound’s lower aromaticity suggests intermediate lipophilicity, balancing solubility and membrane permeability .

- Molecular Weight : The target compound’s estimated weight (~250–300 g/mol) aligns with drug-like properties, whereas bulkier analogs (e.g., : 342.22 g/mol) may face challenges in bioavailability .

Q & A

What are the key challenges in synthesizing Methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate HCl while preserving stereochemical integrity?

Advanced Research Question

Answer:

Synthesis of this compound requires precise control over stereochemistry at the 2R and 4S positions. Key steps include:

- Cyclization : Formation of the pyrrolidine ring via intramolecular cyclization of a linear precursor. Reaction conditions (e.g., acidic/basic media) must avoid racemization of the hydroxy group at C4 .

- Hydroxyl Protection : The C4 hydroxyl group may require protection (e.g., using tert-butyldimethylsilyl ether) during esterification or acylation to prevent side reactions .

- Resolution : Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) or chiral HPLC is critical for isolating the (2R,4S) enantiomer .

- Hydrochloride Salt Formation : Final treatment with HCl gas in anhydrous ethanol ensures salt stability and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.